molecular formula C7H5ClF2O B13170210 4-(Chloromethoxy)-1,2-difluorobenzene

4-(Chloromethoxy)-1,2-difluorobenzene

Cat. No.: B13170210
M. Wt: 178.56 g/mol
InChI Key: ACYJZMMNXFYGHV-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with chloromethoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-1,2-difluorobenzene typically involves the chloromethylation of 1,2-difluorobenzene. This process can be achieved using 1,4-bis(chloromethoxy)butane as the chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours to ensure complete chloromethylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include reaction time, reagent concentration, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethoxy)-1,2-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

4-(Chloromethoxy)-1,2-difluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers to enhance their properties.

    Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.

    Environmental Chemistry: Studied for its reactivity and potential environmental impact

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethoxy)-1,2-dichlorobenzene
  • 4-(Chloromethoxy)-1,2-dibromobenzene
  • 4-(Chloromethoxy)-1,2-diiodobenzene

Uniqueness

4-(Chloromethoxy)-1,2-difluorobenzene is unique due to the presence of both chloromethoxy and difluoro groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

4-(chloromethoxy)-1,2-difluorobenzene

InChI

InChI=1S/C7H5ClF2O/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,4H2

InChI Key

ACYJZMMNXFYGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)F)F

Origin of Product

United States

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